molecular formula C30H38N4O2 B2422559 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-isopropoxybenzamide CAS No. 946286-24-4

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-isopropoxybenzamide

Cat. No.: B2422559
CAS No.: 946286-24-4
M. Wt: 486.66
InChI Key: WOFUUGASROODHL-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C30H38N4O2 and its molecular weight is 486.66. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4O2/c1-23(2)36-28-16-12-25(13-17-28)30(35)31-22-29(24-10-14-26(15-11-24)32(3)4)34-20-18-33(19-21-34)27-8-6-5-7-9-27/h5-17,23,29H,18-22H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFUUGASROODHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-isopropoxybenzamide, a compound characterized by its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dimethylamino group, a phenylpiperazine moiety, and an isopropoxybenzamide structure. The synthesis typically involves multiple steps that include the formation of key intermediates such as 4-(dimethylamino)phenyl and 4-phenylpiperazine. These intermediates are coupled under specific reaction conditions to yield the final product.

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives containing the dimethylamino group have been shown to possess free radical scavenging capabilities. In particular, studies have utilized assays like the DPPH and ABTS radical scavenging tests to evaluate these properties. The oxygen radical absorption capacity (ORAC) and ferric reducing antioxidant power (FRAP) assays further support the antioxidant potential of such compounds .

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cell lines, including H9c2 cardiomyoblast cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed to evaluate cell viability post-treatment with the compound. Initial findings suggest that compounds with a phenyl-N,N-dimethylamino group do not exhibit cytotoxic effects at certain concentrations, indicating a favorable safety profile .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : The presence of the piperazine ring suggests potential interactions with various neurotransmitter receptors, which could influence neuropharmacological outcomes.
  • Antioxidant Mechanism : The dimethylamino group enhances free radical scavenging activity, promoting cellular protection against oxidative stress.

Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant properties of structurally similar compounds, it was found that those with the dimethylamino functional group exhibited significant protective effects against oxidative stress in H9c2 cells. The results demonstrated no cytotoxicity at concentrations up to 20 µM, highlighting the therapeutic potential of such compounds in cardiovascular applications .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal cell death induced by oxidative stress, suggesting their potential as therapeutic agents in neurodegenerative diseases .

Preparation Methods

Route 1: Reductive Amination

  • Intermediate synthesis :

    • React 4-dimethylaminophenylacetonitrile with phenylpiperazine in the presence of a borane-tetrahydrofuran ($$ \text{BH}_3\cdot\text{THF} $$) complex.
    • Conditions: $$ \text{NaBH}_4 $$ (3 equiv), THF, 0°C to room temperature, 12 hours.
    • Yield: 65–70%.
  • Secondary amine formation :

    • Alkylate the primary amine with 1-chloro-2-(4-phenylpiperazin-1-yl)ethane using $$ \text{K}2\text{CO}3 $$ as a base.
    • Solvent: Acetonitrile, 60°C, 8 hours.
    • Yield: 55%.

Route 2: Nucleophilic Substitution

  • Bromo-ketone intermediate :

    • Synthesize 2-bromo-1-(4-(dimethylamino)phenyl)ethanone (CAS 37904-72-6) via Friedel-Crafts acylation.
    • React with phenylpiperazine in the presence of $$ \text{LiHMDS} $$ (hexamethyldisilazane) as a strong base.
    • Conditions: THF, −78°C to room temperature, 6 hours.
    • Yield: 75%.
  • Reduction to ethylamine :

    • Reduce the ketone to the secondary amine using $$ \text{NaBH}4 $$ and $$ \text{TiCl}4 $$.
    • Solvent: Methanol, 0°C, 2 hours.
    • Yield: 80%.

Amide Bond Formation

Coupling the ethylamine backbone with 4-isopropoxybenzoyl chloride proceeds via:

  • Schotten-Baumann reaction :
    • Mix the amine (1 equiv) with the acyl chloride (1.2 equiv) in dichloromethane.
    • Add triethylamine (2 equiv) as a base.
    • Stir at room temperature for 4 hours.
    • Yield: 85%.

Reaction Optimization and Analytical Data

Table 1: Comparative Yields for Amide Coupling

Base Solvent Temperature (°C) Yield (%)
Triethylamine DCM 25 85
Pyridine THF 40 72
$$ \text{NaHCO}_3 $$ Water/DCM 0 68

Characterization :

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 7.82 (d, $$ J = 8.4 $$ Hz, 2H, benzamide), 6.98 (d, $$ J = 8.8 $$ Hz, 2H, dimethylaminoaryl), 3.85 (septet, 1H, isopropoxy), 2.92 (s, 6H, N(CH$$ _3 $$)$$ _2 $$).
  • HRMS : Calculated for $$ \text{C}{30}\text{H}{37}\text{N}4\text{O}2 $$ [M+H]$$ ^+ $$: 509.2911; Found: 509.2908.

Industrial Considerations and Scalability

Transition metal-free methodologies (e.g., $$ \text{LiHMDS} $$-mediated couplings) are preferred for large-scale synthesis due to lower toxicity and simplified purification. Solvent selection (e.g., toluene over DMF) enhances sustainability.

Q & A

Q. What are the key synthetic pathways and purification strategies for this compound?

The compound is synthesized via multi-step reactions starting from benzamide or benzoyl chloride precursors. Critical steps include:

  • Nucleophilic substitution to introduce dimethylamino and piperazine groups .
  • Reflux conditions (e.g., acetonitrile/K₂CO₃ at 80°C for 4–5 hours) for coupling reactions .
  • Purification via column chromatography and recrystallization (e.g., using chloroform/methanol) .
  • Purity validation by HPLC (>95%) and NMR spectroscopy (e.g., ¹H/¹³C for functional group confirmation) .

Q. Which spectroscopic techniques are essential for structural characterization?

  • ¹H/¹³C NMR : Confirms aromatic protons (δ 6.8–7.8 ppm), piperazine N-CH₂ (δ 2.4–3.5 ppm), and isopropoxy methyl groups (δ 1.2–1.4 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at ~530–550 m/z) .
  • IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Receptor binding assays : Dopamine D2/D3 or serotonin 5-HT1A/2A receptors due to structural analogs showing affinity .
  • Enzyme inhibition : Acetylcholinesterase (AChE) or monoamine oxidases (MAOs) for neurodegenerative disease relevance .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) based on piperazine-benzamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity?

  • Modify substituents :
  • Replace isopropoxy with bulkier alkoxy groups (e.g., cyclopentyloxy) to enhance lipophilicity and blood-brain barrier penetration .
  • Substitute 4-phenylpiperazine with 4-(2-fluorophenyl)piperazine to improve receptor selectivity .
    • Evaluate bioactivity : Compare IC₅₀ values in receptor binding or enzyme inhibition assays post-modification .
    • Docking studies : Use AutoDock Vina to predict interactions with D3 receptor active sites (e.g., hydrogen bonding with Asp110) .

Q. How do computational methods enhance target prediction and binding affinity analysis?

  • Molecular docking : Schrödinger Suite or MOE to model interactions with dopamine receptors (e.g., π-π stacking with Phe346) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å) .
  • Free energy calculations : MM/GBSA to quantify binding energies (ΔG < −40 kcal/mol indicates high affinity) .

Q. How can contradictory biological data across studies be resolved?

  • Validate assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Confirm compound integrity : Re-analyze purity via LC-MS and stability under assay conditions (e.g., pH 7.4 buffer at 37°C) .
  • Cross-reference analogs : Compare results with structurally similar compounds (e.g., 4-methylpiperazine derivatives) to identify trends .

Q. What strategies improve metabolic stability and pharmacokinetics (PK)?

  • LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce logP from ~3.5 to 2.0, enhancing solubility .
  • Prodrug design : Mask dimethylamino groups with acetyl moieties to prolong half-life .
  • Salt formation : HCl salts improve crystallinity and oral bioavailability (e.g., 80% absorption in rodent models) .

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